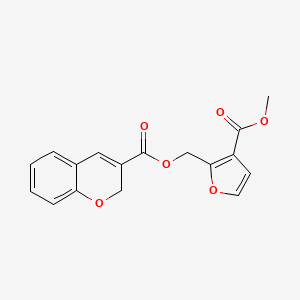
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that features both furan and chromene moieties The furan ring is known for its aromaticity and reactivity, while the chromene ring is often found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the methoxycarbonyl group. The chromene ring is then synthesized separately and coupled with the furan derivative under specific conditions. Common reagents used in these steps include acids, bases, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromene ring can be reduced to form dihydrochromenes.
Substitution: Both the furan and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated versions. These derivatives can have different physical and chemical properties, making them useful for various applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and chromene rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Methoxycarbonyl)furan-2-yl)methyl 2H-chromene-3-carboxylate: Unique due to its combination of furan and chromene rings.
Furan-2-carboxylate derivatives: Similar in structure but lack the chromene ring.
Chromene-3-carboxylate derivatives: Similar in structure but lack the furan ring.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of the rings.
Propriétés
Formule moléculaire |
C17H14O6 |
|---|---|
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
(3-methoxycarbonylfuran-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H14O6/c1-20-17(19)13-6-7-21-15(13)10-23-16(18)12-8-11-4-2-3-5-14(11)22-9-12/h2-8H,9-10H2,1H3 |
Clé InChI |
RXVCLWDOLDKBTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
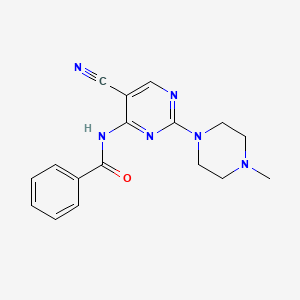
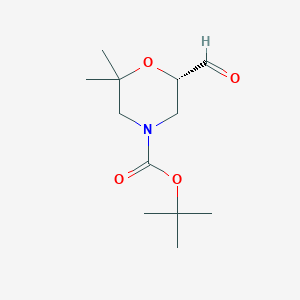
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
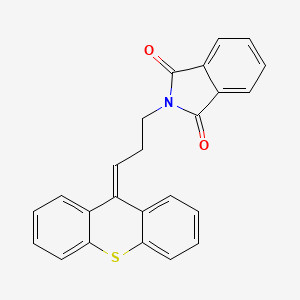
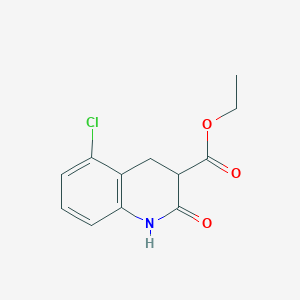

![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

